1-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide

Quality Control Structural Characterization Procurement Verification

For SDH inhibitor screening programs, this 5-carboxamide regioisomer addresses the need for systematic SAR probes within the benzothiazole-pyrazole carboxamide pharmacophore. Published 4-carboxamide analogs show >53-fold potency gains over boscalid; this N1-ethyl/6-methoxy variant fills a critical substitution matrix gap. - Unique N1-ethyl & C6-methoxy combination not represented in published 4-carboxamide SAR series - Authenticated by 1H NMR (DMSO-d6) and InChIKey for unambiguous lot verification - Intermediate LogP (~2.8-3.2) distinguishes it from N1-methyl and N1-isopropyl comparators

Molecular Formula C14H14N4O2S
Molecular Weight 302.35 g/mol
Cat. No. B4343569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide
Molecular FormulaC14H14N4O2S
Molecular Weight302.35 g/mol
Structural Identifiers
SMILESCCN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC
InChIInChI=1S/C14H14N4O2S/c1-3-18-11(6-7-15-18)13(19)17-14-16-10-5-4-9(20-2)8-12(10)21-14/h4-8H,3H2,1-2H3,(H,16,17,19)
InChIKeyUABWUKORGHFPTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide: Structural Identity and Procurement Baseline


1-Ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide (C14H14N4O2S, MW 302.35 g/mol) is a fully synthetic heterocyclic hybrid that fuses a 6-methoxy-1,3-benzothiazole moiety with a 1-ethyl-1H-pyrazole-5-carboxamide fragment via an amide bridge [1]. The compound belongs to the benzothiazole-pyrazole carboxamide class, a privileged scaffold that has yielded potent succinate dehydrogenase (SDH) inhibitors and anticancer/antiangiogenic agents in recent drug-discovery campaigns [2]. Its structural identity is confirmed by a registered 1H NMR spectrum acquired in DMSO‑d6 and a unique InChIKey (UABWUKORGHFPTB-UHFFFAOYSA-N), enabling unambiguous analytical verification for procurement quality control [1].

Why N1-Alkyl and C6 Substitutions Preclude Generic Interchange


Structure-activity relationship (SAR) studies within the benzothiazole-pyrazole carboxamide class demonstrate that seemingly conservative modifications—such as altering the N1-alkyl group on the pyrazole ring from methyl to ethyl to isopropyl, or varying the C6 substituent on the benzothiazole from methoxy to ethoxy to halogen—can produce steep activity cliffs in both fungicidal potency and target selectivity [1]. For example, in the benzothiazolylpyrazole-4-carboxamide SDH inhibitor series, systematic variation of the benzothiazole substituent and the pyrazole N-substitution yielded compounds with EC50 values spanning more than two orders of magnitude against Fusarium graminearum [1]. Consequently, 1-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide cannot be assumed equipotent or functionally interchangeable with its N1‑methyl, N1‑isopropyl, or C6‑des‑methoxy analogs—each requires independent experimental validation.

Quantitative Differentiation Evidence Portfolio


Authenticated NMR Spectral Fingerprint for Identity Verification

The target compound has a registered reference 1H NMR spectrum (DMSO‑d6, 300 MHz or equivalent) housed in the Wiley KnowItAll NMR Spectral Library, providing a definitive spectral fingerprint for identity confirmation [1]. In contrast, numerous close analogs—including N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide and N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(propan-2-yl)-1H-pyrazole-5-carboxamide—lack publicly archived reference spectra in authoritative databases, forcing end-users to rely solely on vendor-supplied certificates of analysis [2]. The availability of an authenticated reference spectrum reduces the risk of mis-identification and enables batch-to-batch consistency assessment through overlay analysis.

Quality Control Structural Characterization Procurement Verification

Benchmark Potency of the Benzothiazole-Pyrazole Carboxamide Scaffold

While the target compound itself has no directly measured SDH inhibition data publicly available, its core scaffold is validated by Yin et al. (2023), who report that benzothiazolylpyrazole-4-carboxamide Ip (a structurally related 4‑carboxamide regioisomer) inhibits Fusarium graminearum with an EC50 of 0.93 μg/mL, which is >53‑fold more potent than the commercial SDH inhibitors thifluzamide (EC50 > 50 μg/mL) and boscalid (EC50 > 50 μg/mL) tested under identical conditions [1]. This class-level benchmark demonstrates that the benzothiazole-pyrazole carboxamide pharmacophore can achieve sub‑μg/mL antifungal potency. Comparative SAR in this series shows that variation of the pyrazole N‑substituent and the benzothiazole C6 substituent modulates activity, providing a rational basis for prioritizing the synthesis and screening of 1‑ethyl‑N‑(6‑methoxy‑1,3‑benzothiazol‑2‑yl)‑1H‑pyrazole‑5‑carboxamide as a 5‑carboxamide regioisomeric analog [1].

Antifungal SDH Inhibition Agrochemical Discovery

N1-Ethyl Substitution Modulates Lipophilicity and Metabolic Profile

The N1‑ethyl group on the pyrazole ring of the target compound (predicted LogP ≈ 2.8–3.2; H‑bond donors = 1; H‑bond acceptors = 5) confers intermediate lipophilicity between the N1‑methyl analog (predicted LogP ≈ 2.3–2.7) and the N1‑isopropyl analog (predicted LogP ≈ 3.3–3.7), based on additive fragment contributions using the benzothiazole-pyrazole carboxamide core [1]. In analogous pyrazole carboxamide series, the N1‑ethyl group has been associated with altered cytochrome P450 oxidative susceptibility relative to N1‑methyl, potentially affecting metabolic stability without the pronounced steric penalty that can accompany the N1‑isopropyl group in enzyme active sites [2]. Quantitative experimental LogP and intrinsic clearance data for the target compound remain unmeasured and must be determined empirically; the predicted values are class‑level estimates only.

Physicochemical Properties SAR Drug Metabolism

C6-Methoxy Substitution Defines H-Bond Acceptor and Electronic Profile

The 6‑methoxy substituent on the benzothiazole ring of the target compound introduces an H‑bond acceptor at a position where SAR studies in related benzothiazole‑containing inhibitors have shown that substituent electronic character and size directly influence target binding affinity [1]. In the benzothiazolylpyrazole-4‑carboxamide SDH inhibitor series, replacement of a C6 substituent altered the hydrophobic interaction surface with the SDH binding pocket and modulated antifungal EC50 values [1]. Among C6‑substituted analogs in procurement catalogs, the 6‑methoxy variant (Hammett σp = –0.27 for OCH3) differs electronically from the 6‑ethoxy (σp ≈ –0.24), 6‑chloro (σp = +0.23), and 6‑unsubstituted (σp = 0.00) congeners, with the electron‑donating methoxy group enhancing solubility relative to the 6‑chloro analog while maintaining a smaller steric footprint than 6‑ethoxy [2]. Quantitative head‑to‑head activity or solubility data for these specific analogs are not publicly available.

Medicinal Chemistry Receptor Interaction Solubility

Procurement and Application Scenarios


Agricultural Fungicide Lead Discovery: SDH Inhibitor Screening

For agrochemical research programs targeting succinate dehydrogenase (SDH) for crop protection, this compound offers a structurally differentiated 5‑carboxamide regioisomer within the validated benzothiazole‑pyrazole carboxamide pharmacophore. The class benchmark set by compound Ip (EC50 = 0.93 μg/mL against F. graminearum, >53‑fold more potent than commercial SDH inhibitors thifluzamide and boscalid) [1] provides a quantitative activity envelope for the scaffold. Procurement of this compound for in‑house SDH enzymatic and mycelial growth inhibition screening is warranted given its unique combination of N1‑ethyl and C6‑methoxy substituents, which are not represented in the published benzothiazolylpyrazole‑4‑carboxamide SAR series [1].

Medicinal Chemistry SAR: N1-Alkyl and C6 Substituent Scanning

In medicinal chemistry programs exploring benzothiazole‑pyrazole hybrids for kinase inhibition, anti‑inflammatory, or anticancer applications, this compound serves as an essential N1‑ethyl / C6‑methoxy reference point within a systematic alkyl‑scan matrix. The intermediate predicted lipophilicity (LogP ≈ 2.8–3.2) differentiates it from the N1‑methyl and N1‑isopropyl analogs, while the electron‑donating 6‑methoxy group provides a contrast to 6‑chloro and 6‑unsubstituted comparators [2]. The availability of an authenticated 1H NMR reference spectrum [3] further supports analytical verification of purchased material before committing to expensive biological assays.

Analytical Method Development: Chromatographic and Spectroscopic Reference

Laboratories developing HPLC, LC‑MS, or NMR methods for benzothiazole‑pyrazole carboxamide compounds can utilize this compound as a reference standard owing to its documented molecular identity (C14H14N4O2S, exact mass 302.083747 g/mol, InChIKey UABWUKORGHFPTB‑UHFFFAOYSA‑N) and the availability of a curated 1H NMR spectrum in DMSO‑d6 [3]. Its unique retention time and spectral signature can serve as a system suitability check when analyzing structurally related analogs in reaction monitoring or purity assessment workflows.

Computational Chemistry: Docking and Pharmacophore Model Validation

The benzothiazole‑pyrazole carboxamide scaffold has established binding poses in SDH [1] and other enzyme targets. This compound, as a 5‑carboxamide variant with a distinct N1‑ethyl substitution, is suitable for computational docking studies aimed at predicting binding affinity differences between 4‑carboxamide and 5‑carboxamide regioisomers. Its intermediate LogP and H‑bond donor/acceptor profile make it a useful probe for assessing the impact of regioisomerism on predicted target engagement in silico, thereby prioritizing synthetic efforts.

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